(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H24ClNO5 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Chiral Compounds
- The compound has been used in the synthesis of enantiopure di(tert-butyl) derivatives, such as (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, which are valuable in producing hydroxypipecolate derivatives. These derivatives play a significant role in chiral tetramic acids and N-protected alpha-amino acids synthesis (Chaloin et al., 2008).
Asymmetric Hydrogenation
- The compound is used in the preparation of catalysts like (2S,4S)-MOD-BPPM for efficient asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989).
Asymmetric Synthesis
- It is instrumental in asymmetric syntheses of various piperidinecarboxylic acids, providing routes to enantiomerically pure compounds starting from amino acids like L-aspartic acid (Xue et al., 2002).
Polymer Synthesis
- The compound aids in synthesizing polymers, like polyamides with flexible main-chain ether linkages, by reacting with aromatic diamines or dicarboxylic acids. These polymers are known for their high thermal stability and solubility in polar solvents (Hsiao et al., 2000).
Catalysis in Organic Reactions
- In the field of organic synthesis, it serves as a ligand in platinum-catalyzed asymmetric hydroformylation of olefins (Stille et al., 1991).
Properties
IUPAC Name |
(2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO5/c1-10-6-11(2)15(13(19)7-10)24-12-8-14(16(21)22)20(9-12)17(23)25-18(3,4)5/h6-7,12,14H,8-9H2,1-5H3,(H,21,22)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZULOJCMCARKFN-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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